![molecular formula C8H9O4- B1286436 Acide 3-(méthoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylique CAS No. 83249-10-9](/img/structure/B1286436.png)
Acide 3-(méthoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[1.1.1]pentane core. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclo[1.1.1]pentane framework is known for its rigidity and strain, which can impart unique reactivity and properties to the molecules that contain it.
Applications De Recherche Scientifique
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.
Medicinal Chemistry: The rigidity and strain of the bicyclo[1.1.1]pentane core can impart unique biological activity to molecules, making it a potential scaffold for drug development.
Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as high strength or rigidity.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, taking advantage of its unique electronic and steric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the [2+2] cycloaddition of a suitable diene with an alkyne, followed by a ring-closing metathesis reaction.
Introduction of the carboxylic acid group: This can be done through the oxidation of a suitable precursor, such as a methyl group or an alcohol, using reagents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid group can be converted to the methoxycarbonyl group through esterification with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The rigidity and strain of the bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the methoxycarbonyl group, which can affect its reactivity and applications.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, which can influence its chemical properties and reactivity.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Uniqueness
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the bicyclo[1.1.1]pentane core. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
Numéro CAS |
83249-10-9 |
|---|---|
Formule moléculaire |
C8H9O4- |
Poids moléculaire |
169.15 g/mol |
Nom IUPAC |
3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H,9,10)/p-1 |
Clé InChI |
UJZHYIMESNWEQA-UHFFFAOYSA-M |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)O |
SMILES canonique |
COC(=O)C12CC(C1)(C2)C(=O)[O-] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



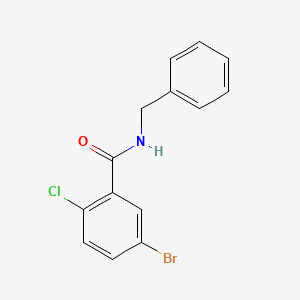
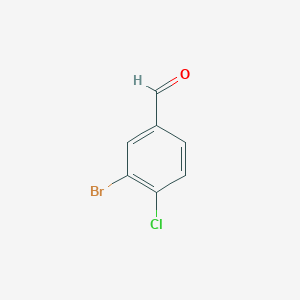

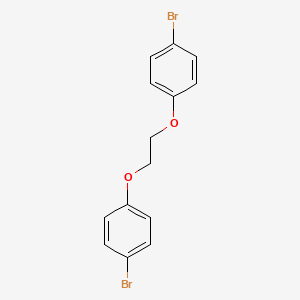
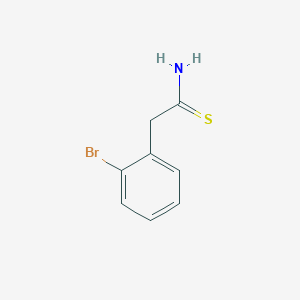
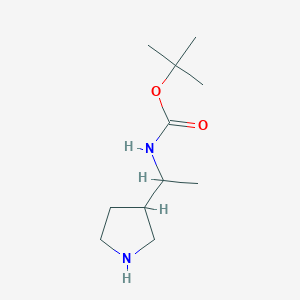
![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)




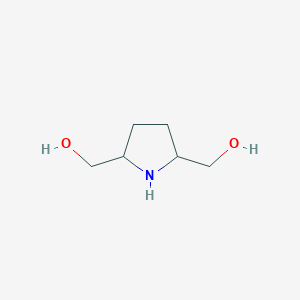
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)
